molecular formula C18H24F2O2 B3058377 Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- CAS No. 89203-80-5

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-

Cat. No.: B3058377
CAS No.: 89203-80-5
M. Wt: 310.4 g/mol
InChI Key: OTFFFXXVEOHAEI-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- is an organic compound with the molecular formula C18H24F2O2. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, a pentyl chain, and a difluorophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- typically involves esterification reactions. One common method is the reaction of cyclohexanecarboxylic acid with 2,4-difluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol moieties, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
  • Cyclohexanecarboxylic acid, 4-nitrophenyl ester

Uniqueness

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (CAS Number: 89203-80-5) is a chemical compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, safety data, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18_{18}H24_{24}F2_2O2_2
  • Molecular Weight : 310.3788 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a pentyl group and a difluorophenyl ester.

Pharmacological Potential

Research indicates that compounds similar to cyclohexanecarboxylic acid derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance:

  • Anti-inflammatory Effects : Studies on related cyclohexanecarboxylic acids suggest they may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Pain Relief : Some derivatives have shown promise as analgesics in preclinical models, potentially acting on pain receptors or inflammatory mediators .

Toxicological Profile

According to safety data sheets and toxicological assessments:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4), causing skin irritation (Category 2), and serious eye irritation (Category 2A) .
  • Respiratory Effects : May cause respiratory tract irritation upon exposure .

Study on Inhibitory Activity

One notable study investigated the inhibitory activity of various cyclohexanecarboxylic acid derivatives against photooxidation processes in petroleum products. The results indicated that certain esters could effectively reduce oxidative degradation, suggesting potential applications in preserving chemical products .

Synthesis and Application Research

Research has also explored the synthesis of cyclohexanecarboxylic acid derivatives for use in drug development. For example, the preparation of trans-4-pentylcyclohexanecarboxylic acid has been linked to the development of new therapeutic agents targeting pain and inflammation .

Data Tables

PropertyValue
CAS Number89203-80-5
Molecular FormulaC18_{18}H24_{24}F2_{2}O2_{2}
Molecular Weight310.3788 g/mol
Acute Toxicity ClassificationCategory 4
Skin Irritation ClassificationCategory 2
Eye Irritation ClassificationCategory 2A

Properties

IUPAC Name

(2,4-difluorophenyl) 4-pentylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2O2/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)22-17-11-10-15(19)12-16(17)20/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFFXXVEOHAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544191
Record name 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89203-80-5
Record name 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Reactant of Route 3
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
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Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Reactant of Route 5
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Reactant of Route 6
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-

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